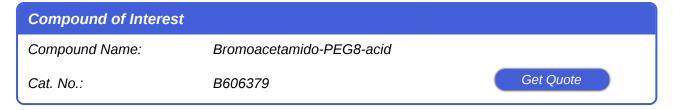


Application Notes and Protocols for Antibody Labeling with Bromoacetamido-PEG8-acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-acid is a heterobifunctional linker designed for the conjugation of molecules to antibodies, primarily for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This linker features a bromoacetamido group for covalent linkage to thiol (-SH) groups on the antibody and a terminal carboxylic acid for conjugation to amine-containing payloads such as small molecule drugs, fluorophores, or toxins. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[1][2]

This document provides detailed protocols for two primary strategies for labeling antibodies with **Bromoacetamido-PEG8-acid**:

- Strategy A: Conjugation of a payload to the linker, followed by reaction with the antibody.
- Strategy B: Conjugation of the linker to the antibody, followed by reaction with the payload.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Labeling



Parameter	Antibody Reduction	Bromoacetamide- Thiol Conjugation	EDC/NHS Coupling (Carboxylic Acid to Amine)
Reagents	TCEP (Tris(2- carboxyethyl)phosphin e) or DTT (Dithiothreitol)	Bromoacetamido- PEG8-acid conjugate	EDC (1-Ethyl-3-(3-dimethylaminopropyl)c arbodiimide), NHS (N-hydroxysuccinimide) or Sulfo-NHS
Molar Excess (Reagent:Antibody/Pr otein)	2-10 fold excess of reducing agent over antibody	5-20 fold excess of linker-payload over antibody	2-5 fold excess of EDC/NHS over the component with the carboxyl group
Buffer	Phosphate Buffered Saline (PBS) with EDTA	PBS, pH 7.5-8.5	Activation: MES Buffer, pH 5.0-6.0; Coupling: PBS, pH 7.2-7.5
Temperature	37°C	Room Temperature	Room Temperature
Incubation Time	30-90 minutes	1-2 hours	Activation: 15 minutes; Coupling: 2 hours

Table 2: Example of Drug-to-Antibody Ratio (DAR) Calculation from HIC Analysis

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the distribution of drug-linked species on an antibody.[1][3][4][5][6] The average DAR is calculated from the weighted average of the different species.



Peak	Drug Load (D)	Peak Area (%)	Weighted Peak Area (D * Peak Area)
1	0	10	0
2	2	25	50
3	4	50	200
4	6	10	60
5	8	5	40
Total	100	350	
Average DAR	3.5		

Formula for Average DAR Calculation: Average DAR = Σ (Weighted Peak Area) / 100[7]

Experimental Workflows and Signaling Pathways Experimental Workflow: Strategy A (Payload-Linker First)



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Caption: Workflow for antibody labeling: Strategy A.



Experimental Workflow: Strategy B (Antibody-Linker First)



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Caption: Workflow for antibody labeling: Strategy B.

Experimental Protocols

Protocol 1: Antibody Reduction for Thiol-Reactive Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in the hinge region of an antibody to generate free thiol groups for conjugation.

Materials:

- Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
- Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
- Reduction Buffer: PBS with 5 mM EDTA, pH 7.4
- Desalting columns (e.g., Sephadex G-25)

Procedure:



- Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Reduction Buffer.
- TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.
- Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution. [8][9]
- Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle mixing.
- Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.5-8.0.[10][11] The resulting reduced antibody with free thiol groups is now ready for conjugation.

Protocol 2: Strategy A - Conjugation of Payload-Linker to Reduced Antibody

This protocol is suitable when the payload is stable under the conditions required for EDC/NHS chemistry.

Part 1: Activation of Bromoacetamido-PEG8-acid and Conjugation to Payload

- Reagent Preparation: Dissolve Bromoacetamido-PEG8-acid, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions. Dissolve the amine-containing payload in an appropriate buffer (e.g., MES buffer, pH 5.5).
- Activation: In a reaction tube, add a 1.5-fold molar excess of EDC and a 2-fold molar excess
 of Sulfo-NHS to the Bromoacetamido-PEG8-acid solution. Incubate for 15 minutes at room
 temperature to form the NHS ester.[12][13]
- Coupling: Add the activated linker to the payload solution at a 1:1 molar ratio. Adjust the pH to 7.2-7.5 with PBS. Incubate for 2 hours at room temperature.
- Purification: Purify the payload-linker conjugate using reverse-phase HPLC to remove unreacted components.

Part 2: Conjugation to Reduced Antibody



- Conjugation Reaction: Add a 10-fold molar excess of the purified payload-linker conjugate to the reduced antibody solution.
- Incubation: Incubate the reaction for 2 hours at room temperature in the dark.
- Quenching (Optional): Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted bromoacetamido groups.
- Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload-linker and other small molecules.[10][11]

Protocol 3: Strategy B - Conjugation of Linker to Antibody followed by Payload

This protocol is advantageous when the payload is sensitive to the conditions of the initial conjugation steps.

Part 1: Conjugation of Bromoacetamido-PEG8-acid to Reduced Antibody

- Conjugation Reaction: Add a 10-fold molar excess of Bromoacetamido-PEG8-acid (dissolved in DMSO) to the reduced antibody solution (in PBS, pH 8.0).
- Incubation: Incubate for 1-2 hours at room temperature.
- Purification: Remove excess linker by SEC, exchanging the buffer to MES buffer, pH 5.5.

Part 2: Activation of Antibody-Linker and Conjugation to Payload

- Activation: To the antibody-linker conjugate, add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.[12][14]
- Coupling: Add the amine-containing payload (dissolved in PBS, pH 7.2) to the activated antibody-linker conjugate. A 10-fold molar excess of the payload is recommended. Incubate for 2 hours at room temperature.
- Purification: Purify the final ADC using SEC to remove unreacted payload and other reagents.



Characterization of Labeled Antibody

After purification, it is essential to characterize the antibody conjugate to determine the drug-toantibody ratio (DAR) and assess its purity and stability.

Methods:

- Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR of cysteine-linked ADCs.[1][3][4][5][6] It separates ADC species based on the number of conjugated drug molecules, allowing for the calculation of the average DAR.
- LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS analysis of the intact or reduced ADC can confirm the identity of the different drug-loaded species and provide a precise measurement of the DAR.[15][16][17]
- Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and detect the presence of aggregates.[18]
- SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to confirm the covalent attachment of the linker and payload to the antibody.

By following these detailed protocols and characterization methods, researchers can successfully label antibodies with **Bromoacetamido-PEG8-acid** for a variety of applications in research and drug development.

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Methodological & Application





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